Heliotrine-D3 Heliotrine-D3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207504
InChI:
SMILES:
Molecular Formula: C₁₆H₂₄D₃NO₅
Molecular Weight: 316.41

Heliotrine-D3

CAS No.:

Cat. No.: VC0207504

Molecular Formula: C₁₆H₂₄D₃NO₅

Molecular Weight: 316.41

* For research use only. Not for human or veterinary use.

Heliotrine-D3 -

Specification

Molecular Formula C₁₆H₂₄D₃NO₅
Molecular Weight 316.41

Introduction

Chemical Identity and Structural Characteristics

Basic Identity Parameters

Heliotrine-D3 is characterized by the incorporation of three deuterium atoms into the heliotrine molecular structure. The compound has a molecular formula of C16H24D3NO5 with a precise molecular weight of 316.41 g/mol . This structure retains the tetrahydropyrrolizidine ring system characteristic of pyrrolizidine alkaloids while featuring deuterium labeling that distinguishes it from the non-deuterated compound. The systematic chemical name is (2S)-2-Hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic Acid [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl Ester-D3 .

Structural Features

The molecular architecture of Heliotrine-D3 includes several key structural elements that contribute to its biochemical properties and applications. At its core, the compound features a tetrahydropyrrolizidine ring system, which is fundamental to the pyrrolizidine alkaloid class. This bicyclic structure consists of a pyrrolidine ring fused to a five-membered ring, creating the characteristic pyrrolizidine scaffold. The strategic deuteration (D3) provides isotopic labeling for analytical tracking without significantly altering the chemical behavior of the parent compound.

Physical and Chemical Properties

Physical Characteristics

Heliotrine-D3 is typically available as a powder, requiring specific storage conditions to maintain its stability and purity . The physical properties of this compound are critical considerations for laboratory handling and experimental design.

PropertyValue/Description
Physical StatePowder
Molecular Weight316.41 g/mol
Molecular FormulaC16H24D3NO5
Purity98%
SolubilitySoluble in Chloroform, Dichloromethane, DMSO
Storage Requirements2-8°C, Protected from air and light

Chemical Reactivity

Heliotrine-D3 demonstrates chemical reactivity patterns consistent with pyrrolizidine alkaloids, particularly in biochemical contexts. The compound undergoes various chemical reactions including hydrolysis, oxidation, and metabolic transformations that influence its biological activity. These reactions can be monitored using chromatographic techniques to assess product formation and reaction kinetics. The presence of the deuterium labels provides a valuable tracking mechanism for metabolic and degradation studies without significantly altering the reaction pathways of the parent compound.

Biochemical Properties and Mechanisms of Action

Cellular Interactions

The biological activity of Heliotrine-D3 primarily stems from its interactions with cellular targets, following mechanisms similar to non-deuterated heliotrine. Research indicates that the compound can induce cytotoxic effects in various cell lines through specific pathways. When studying the parent compound heliotrine, researchers observed effects on human embryo hepatocytes in culture, where it produced cytological changes, primarily cytoplasmic vacuolation, and cellular hypertrophy that increased with both concentration and exposure duration .

Molecular Mechanisms

The mechanism of action for Heliotrine-D3 involves several key pathways at the molecular level. Studies suggest that heliotrine compounds interact with cellular DNA and RNA synthesis pathways . The parent compound heliotrine has been shown to inhibit the synthesis of nucleic acids and proteins in liver cell cultures. Experimental evidence suggests that its primary action targets DNA synthesis through interaction with DNA polymerase, possibly binding in the major groove of the DNA helix, with additional effects on RNA polymerase activity in the minor groove . These mechanisms contribute to the compound's cytotoxic and mutagenic properties.

Oxidative Stress Induction

Research indicates that exposure to heliotrine compounds results in increased levels of reactive oxygen species, contributing to oxidative stress in cells. This mechanism may play a significant role in the compound's cytotoxicity and has implications for its application in toxicological research. The deuterium labeling in Heliotrine-D3 allows researchers to track these processes with greater precision without altering the fundamental biochemical activity.

Research Applications

Analytical Standards and Deuterium Labeling Benefits

The primary value of Heliotrine-D3 in scientific research stems from its deuterium labeling, which enhances its utility as an analytical standard. The incorporation of three deuterium atoms creates a compound with nearly identical chemical behavior to heliotrine but with a distinct mass spectral signature. This property makes Heliotrine-D3 invaluable for:

ApplicationDescription
Mass SpectrometryUsed as an internal standard for quantitative analysis of heliotrine in biological samples
Metabolic StudiesEnables tracing of metabolic pathways and transformations of heliotrine compounds
Pharmacokinetic ResearchFacilitates the study of absorption, distribution, metabolism, and excretion patterns
Bioanalytical Method ValidationServes as a reference standard for developing sensitive analytical methods

Toxicological Research

Heliotrine-D3 has significant applications in toxicology studies due to its cytotoxic properties. Pyrrolizidine alkaloids like heliotrine exhibit specific toxicity patterns that make them valuable models for hepatotoxicity research. The structural characteristics of the 1,2-unsaturated pyrrolizidine alkaloids, including those of the heliotridine type, are associated with toxicity through metabolic activation . These compounds undergo transformation to form reactive pyrrole intermediates that can interact with DNA, forming adducts and DNA-protein cross-links that damage hepatocytes .

Mutagenicity Studies

Heliotrine-D3 exhibits mutagenic activity consistent with many pyrrolizidine alkaloids, making it useful for genotoxicity research . The deuterium labeling allows researchers to track the compound through various stages of metabolic activation and DNA interaction, providing insights into the mechanisms of mutagenesis without changing the fundamental mutagenic properties of the parent compound.

Related Compounds and Derivatives

Parent Compound and Structural Relatives

Heliotrine-D3 is closely related to several compounds in the pyrrolizidine alkaloid family:

CompoundRelationship to Heliotrine-D3
HeliotrineParent compound without deuterium labeling (C16H27NO5)
Heliotrine N-oxideOxidized form of heliotrine
Heliotrine N-oxide-D3Deuterated oxidized form (C16H24D3NO6, MW: 332.41)

Natural Sources

The parent compound heliotrine is a naturally occurring alkaloid primarily derived from plants in the Heliotropium genus . It can be found in the seeds of Heliotropium indicum, one of the most widely used herbs in traditional Indian medicine . The deuterated analog Heliotrine-D3 is synthetically produced for research purposes rather than extracted from natural sources.

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